molecular formula C8H8ClF B2769561 Benzene, 1-(2-chloroethyl)-3-fluoro- CAS No. 41037-51-8

Benzene, 1-(2-chloroethyl)-3-fluoro-

Cat. No. B2769561
CAS RN: 41037-51-8
M. Wt: 158.6
InChI Key: GYPFVSLTAQBJHV-UHFFFAOYSA-N
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Description

“Benzene, (2-chloroethyl)-” is also known as β-Phenethyl chloride, β-Phenylethyl chloride, (β-Chloroethyl)benzene, (2-Chloroethyl)benzene, Phenethyl chloride, 1-Chloro-2-phenylethane, 2-Phenyl-1-chloroethane, and 2-Phenylethyl chloride . It has a molecular formula of C8H9Cl and a molecular weight of 140.610 .


Molecular Structure Analysis

The molecular structure of “Benzene, (2-chloroethyl)-” can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“Benzene, (2-chloroethyl)-” is a clear, colorless liquid with an aromatic odor . It has a flash point of 66°C . The density of this compound at 15°C is 0.8787 g/cm³ .

Scientific Research Applications

Safety and Hazards

“Benzene, (2-chloroethyl)-” is a combustible liquid and vapor that can cause respiratory tract irritation, eye irritation, and skin irritation . In case of fire, water, dry chemical, chemical foam, or alcohol-resistant foam should be used .

properties

IUPAC Name

1-(2-chloroethyl)-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPFVSLTAQBJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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